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Compound of Interest

Compound Name: 1D228

Cat. No.: B12371235 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel c-Met/TRK inhibitor 1D228 and

the approved drug entrectinib, focusing on their efficacy and mechanism as Tropomyosin

Receptor Kinase (TRK) inhibitors. The information is compiled from preclinical data to assist in

research and development decisions.

Overview and Mechanism of Action
1D228 is a novel, orally bioavailable small molecule inhibitor that demonstrates dual targeting

of both c-Met and TRK kinases.[1][2][3] This dual inhibitory action may offer a synergistic anti-

tumor effect, particularly in cancers where both signaling pathways are active.[1][2][3]

Mechanistic studies have shown that 1D228 effectively inhibits the phosphorylation of TRKB

and c-Met, leading to the suppression of downstream signaling pathways.[1][2][3] This

inhibition results in G0/G1 cell cycle arrest and a reduction in tumor cell proliferation and

migration.[1][2][4]

Entrectinib (brand name Rozlytrek) is an FDA-approved, selective tyrosine kinase inhibitor

targeting TRKA, TRKB, TRKC, ROS1, and ALK.[5][6][7] It is indicated for the treatment of

NTRK gene fusion-positive solid tumors.[5][6] Entrectinib functions as an ATP-competitive

inhibitor, blocking the kinase activity of the TRK family and leading to the inhibition of

downstream signaling pathways such as MAPK/ERK and PI3K/AKT, which are crucial for tumor

cell growth and survival.[8] A key feature of entrectinib is its ability to cross the blood-brain
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barrier, demonstrating efficacy in patients with central nervous system (CNS) metastases.[9]

[10]

Quantitative Data Comparison
The following tables summarize the available preclinical data for 1D228 and entrectinib. It is

important to note that this data is compiled from separate studies, and no direct head-to-head

experimental comparison has been published.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)
Target 1D228 (nM) Entrectinib (nM)

TRKA 111.5[1] 1.7[7]

TRKB 23.68[1] 0.1[7]

TRKC 25.48[1] 0.1[7]

c-Met
Potent Inhibition (IC50 not

specified in reference)[1]
Not a primary target

ROS1 Not a primary target 0.2[7]

ALK Not a primary target 1.6[7]

Table 2: In Vivo Anti-Tumor Efficacy
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Compound Cancer Model Dosing
Tumor Growth
Inhibition (TGI) /
Outcome

1D228
Gastric Cancer

Xenograft (MKN45)
8 mg/kg/day 94.8% TGI[1][3]

Hepatocellular

Carcinoma Xenograft

(MHCC97H)

4 mg/kg/day 93.4% TGI[3]

Entrectinib

Neuroblastoma

Xenograft (SH-SY5Y-

TrkB)

60 mg/kg, BID

Significant tumor

growth inhibition

(p<0.0001 for event-

free survival)[11]

ALK-driven lung

cancer with brain

metastases

Not specified
Increased survival

benefit[2]

Signaling Pathway and Experimental Workflow
TRK Signaling Pathway
The diagram below illustrates the TRK signaling pathway and the points of inhibition by TRK

inhibitors like 1D228 and entrectinib.
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Caption: TRK signaling pathway and inhibitor action.
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Experimental Workflow: In Vivo Xenograft Model
The following diagram outlines a typical workflow for assessing the in vivo efficacy of a TRK

inhibitor.

1. Tumor Cell Culture
(e.g., NTRK-fusion positive cell line)

2. Subcutaneous Implantation
into Immunocompromised Mice

3. Tumor Growth Monitoring

4. Randomization into
Treatment Groups

5. Drug Administration
(e.g., 1D228, Entrectinib, Vehicle)

6. Continued Tumor Volume
and Body Weight Measurement

7. Endpoint Analysis:
Tumor Excision, Western Blot,

Immunohistochemistry

Click to download full resolution via product page

Caption: Workflow for in vivo TRK inhibitor efficacy testing.

Experimental Protocols
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In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of 1D228 and

entrectinib against TRK kinases.

Methodology:

Reagents and Materials: Recombinant human TRKA, TRKB, and TRKC enzymes,

appropriate kinase buffer, ATP, substrate peptide (e.g., poly-Glu-Tyr), 1D228, entrectinib, and

a detection reagent (e.g., ADP-Glo™ Kinase Assay).

Procedure:

Prepare serial dilutions of 1D228 and entrectinib in DMSO.

In a 384-well plate, add the diluted compounds, the respective TRK kinase, and the

substrate in kinase buffer.

Initiate the kinase reaction by adding a final concentration of ATP.

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

Stop the reaction and add the detection reagent to measure kinase activity (e.g.,

luminescence to quantify ADP production).

Calculate the percentage of inhibition for each compound concentration relative to the

DMSO control.

Determine the IC50 value by fitting the data to a four-parameter logistic curve using

appropriate software.

Cellular Proliferation Assay
Objective: To assess the anti-proliferative activity of 1D228 and entrectinib on cancer cells with

TRK fusions.

Methodology:
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Cell Lines: Use a relevant cell line with a known NTRK gene fusion (e.g., KM12 cells with

TPM3-NTRK1 fusion).

Procedure:

Seed cells in a 96-well plate and allow them to adhere overnight.

Treat the cells with serial dilutions of 1D228 or entrectinib.

Incubate for 72 hours.

Assess cell viability using a suitable method, such as MTT or a luminescence-based assay

(e.g., CellTiter-Glo®).

Measure the signal (absorbance or luminescence) using a plate reader.

Calculate the percentage of proliferation inhibition relative to the vehicle control and

determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot for TRK Phosphorylation
Objective: To confirm the inhibition of TRK phosphorylation in cells treated with 1D228 or

entrectinib.

Methodology:

Cell Culture and Treatment:

Culture NTRK-fusion positive cells to 70-80% confluency.

Treat cells with varying concentrations of 1D228 or entrectinib for a specified time (e.g., 2

hours).

Lysis and Protein Quantification:

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and

phosphatase inhibitors.

Quantify protein concentration using a BCA assay.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b12371235?utm_src=pdf-body
https://www.benchchem.com/product/b12371235?utm_src=pdf-body
https://www.benchchem.com/product/b12371235?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371235?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SDS-PAGE and Transfer:

Separate equal amounts of protein on an SDS-PAGE gel.

Transfer the proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with 5% BSA or non-fat milk in TBST.

Incubate with a primary antibody against phospho-TRK (e.g., p-TrkA (Tyr674/675)).

Wash and incubate with an HRP-conjugated secondary antibody.

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Strip the membrane and re-probe for total TRK and a loading control (e.g., β-actin or

GAPDH) to ensure equal protein loading.[1]

In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of 1D228 and entrectinib in a preclinical animal

model.

Methodology:

Animal Model: Use immunodeficient mice (e.g., athymic nude mice).

Tumor Implantation: Subcutaneously inject a suspension of NTRK-fusion positive cancer

cells into the flank of each mouse.

Treatment:

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment

groups (vehicle control, 1D228, entrectinib).

Administer the compounds orally at predetermined doses and schedules.[11]

Monitoring:
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Measure tumor volume with calipers and monitor the body weight of the mice regularly.

Endpoint Analysis:

At the end of the study, euthanize the mice and excise the tumors for weight

measurement, immunohistochemistry (e.g., for proliferation and apoptosis markers), and

Western blot analysis.

Conclusion
Both 1D228 and entrectinib are potent inhibitors of the TRK signaling pathway, a critical driver

in certain cancers. Entrectinib is an established, clinically approved drug with proven efficacy,

particularly in patients with CNS metastases. 1D228 is a promising novel inhibitor with the

added dimension of c-Met targeting, which may provide a broader anti-tumor effect in specific

cancer types. The preclinical data presented here, while not from direct comparative studies,

provides a valuable foundation for further research and development of these and other TRK

inhibitors. Future head-to-head studies are warranted to definitively establish the comparative

efficacy and safety of these two compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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